molecular formula C10H11FN2O B15308621 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide

1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide

Cat. No.: B15308621
M. Wt: 194.21 g/mol
InChI Key: HBSQPDCYOCJQLA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxy group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(4-Fluorophenyl)ethanone: Shares the fluorophenyl group but differs in the presence of an ethanone moiety.

    Cyclopropanecarboxylic acid derivatives: Similar cyclopropane ring structure but different functional groups.

Uniqueness: 1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide is unique due to the combination of its fluorophenyl group, hydroxy group, and cyclopropane ring, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide

InChI

InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13-14/h1-4,14H,5-6H2,(H2,12,13)

InChI Key

HBSQPDCYOCJQLA-UHFFFAOYSA-N

Isomeric SMILES

C1CC1(C2=CC=C(C=C2)F)/C(=N/O)/N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=NO)N

Origin of Product

United States

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